Methyl 3-benzoyl-1,2-dihydro-4-hydroxy-2-oxo-8-quinolinecarboxylate
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Overview
Description
Methyl 3-benzoyl-4-hydroxy-2-quinolone-8-carboxylate is a complex organic compound belonging to the quinolone family. Quinolones are known for their diverse biological activities and are widely studied for their potential pharmaceutical applications. This compound, in particular, features a quinolone core with additional functional groups that enhance its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-benzoyl-4-hydroxy-2-quinolone-8-carboxylate typically involves multi-step organic reactions. One common route starts with the preparation of 4-hydroxy-2-quinolone derivatives, which are then subjected to benzoylation and esterification reactions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as pyridinium salts .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. The choice of reagents and reaction conditions is crucial to minimize by-products and ensure scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-benzoyl-4-hydroxy-2-quinolone-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolone derivatives with additional hydroxyl or carbonyl groups, while reduction can produce alcohol derivatives .
Scientific Research Applications
Methyl 3-benzoyl-4-hydroxy-2-quinolone-8-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential pharmaceutical properties are explored for developing new drugs, particularly in the areas of antimicrobial and anticancer research.
Mechanism of Action
The mechanism of action of Methyl 3-benzoyl-4-hydroxy-2-quinolone-8-carboxylate involves its interaction with specific molecular targets. The quinolone core can intercalate with DNA, inhibiting the activity of enzymes like topoisomerases, which are crucial for DNA replication and repair. This mechanism is similar to that of other quinolone-based drugs, which disrupt bacterial DNA synthesis and exhibit antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolone: A simpler quinolone derivative with similar biological activities.
3-benzoyl-4-hydroxy-2-quinolone: Lacks the ester group but shares the benzoyl and hydroxy functionalities.
Methyl 4-hydroxy-2-quinolone-8-carboxylate: Similar structure but without the benzoyl group.
Uniqueness
Methyl 3-benzoyl-4-hydroxy-2-quinolone-8-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological properties. The presence of both benzoyl and ester groups enhances its potential for diverse chemical modifications and applications in various fields .
Properties
CAS No. |
90181-98-9 |
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Molecular Formula |
C18H13NO5 |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
methyl 3-benzoyl-4-hydroxy-2-oxo-1H-quinoline-8-carboxylate |
InChI |
InChI=1S/C18H13NO5/c1-24-18(23)12-9-5-8-11-14(12)19-17(22)13(16(11)21)15(20)10-6-3-2-4-7-10/h2-9H,1H3,(H2,19,21,22) |
InChI Key |
CYZLGTAWCVICMN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1NC(=O)C(=C2O)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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